![molecular formula C21H19N7O B2796087 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 1203403-67-1](/img/structure/B2796087.png)
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea
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Overview
Description
The compound “1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea” is a complex organic molecule that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole derivatives involves the reaction of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yields 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .Molecular Structure Analysis
Imidazole is a planar five-membered heterocycle with 3C and 2N in positions 1 and 3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Potential
A series of compounds similar to the one have been evaluated for their antitumor potential . They were tested against different cancer cell lines such as C6 (rat glioma) and HepG2 (human) .
Phosphodiesterase (PDE) Inhibition
Compounds similar to the one have been synthesized and evaluated for their potential as phosphodiesterase (PDE) inhibitors . PDEs play a vital role in cell function by regulating intracellular levels of cyclic adenine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) .
Antimicrobial Activities
The compound has been evaluated for its antimicrobial activities . This includes both antibacterial and antifungal activities .
Anti-Inflammatory and Analgesic Properties
Pyrimidine derivatives, which are part of the compound structure, are reported to have anti-inflammatory and analgesic properties .
Antioxidant Properties
Imidazole derivatives, which are part of the compound structure, are known to have antioxidant properties .
Anti-Ulcer Properties
Imidazole derivatives are also known for their anti-ulcer properties . This makes them potentially useful in the treatment of conditions like peptic ulcers .
Antiviral Properties
Imidazole derivatives have been reported to have antiviral properties . This makes them potentially useful in the treatment of various viral infections .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, leading to changes in the conformation and activity of the target .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels .
properties
IUPAC Name |
1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-15-23-19(13-20(24-15)28-12-11-22-14-28)25-17-7-9-18(10-8-17)27-21(29)26-16-5-3-2-4-6-16/h2-14H,1H3,(H,23,24,25)(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXPUKJKGUJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea |
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